
2,5-Dioctylbenzene-1,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioctylterephthalaldehyde is an organic compound with the molecular formula C24H38O2 It is a derivative of terephthalaldehyde, where two octyl groups are attached to the 2 and 5 positions of the benzene ring
準備方法
The synthesis of 2,5-Dioctylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Alkylation: The terephthalaldehyde undergoes alkylation with octyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the octyl groups at the 2 and 5 positions of the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,5-Dioctylterephthalaldehyde.
化学反応の分析
2,5-Dioctylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction, which is reversible and dependent on the reaction conditions.
科学的研究の応用
2,5-Dioctylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials such as covalent organic frameworks (COFs) and paramagnetic microporous polymeric organic frameworks (POFs).
作用機序
The mechanism of action of 2,5-Dioctylterephthalaldehyde involves its reactivity as an aldehyde. The aldehyde groups can participate in nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or acetals, respectively. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, making the carbonyl carbon more electrophilic.
類似化合物との比較
2,5-Dioctylterephthalaldehyde can be compared with other similar compounds such as:
Terephthalaldehyde: The parent compound without the octyl groups.
2,5-Dihydroxyterephthalaldehyde: A derivative with hydroxyl groups instead of octyl groups.
2,5-Dimethylterephthalaldehyde: A derivative with methyl groups instead of octyl groups.
The uniqueness of 2,5-Dioctylterephthalaldehyde lies in the presence of long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or unsubstituted analogs.
特性
CAS番号 |
220980-45-0 |
|---|---|
分子式 |
C24H38O2 |
分子量 |
358.6 g/mol |
IUPAC名 |
2,5-dioctylterephthalaldehyde |
InChI |
InChI=1S/C24H38O2/c1-3-5-7-9-11-13-15-21-17-24(20-26)22(18-23(21)19-25)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChIキー |
SEOYKLHHMQHQGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


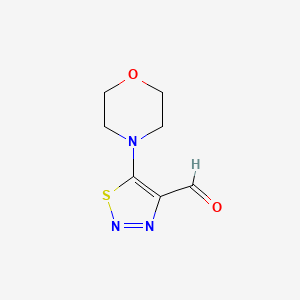
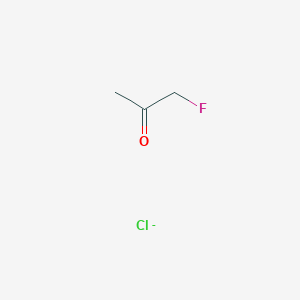
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
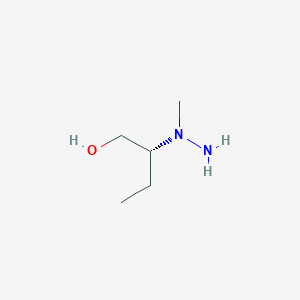

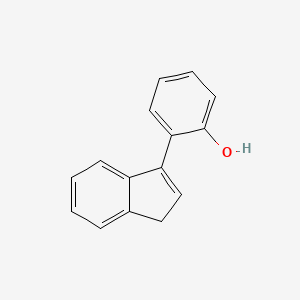

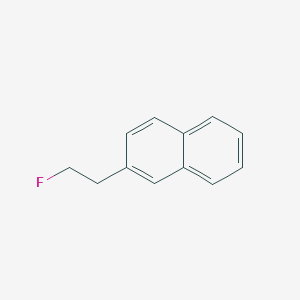
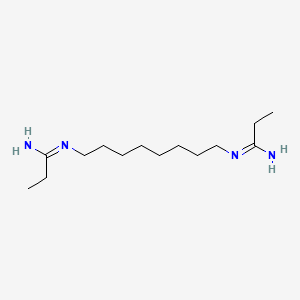
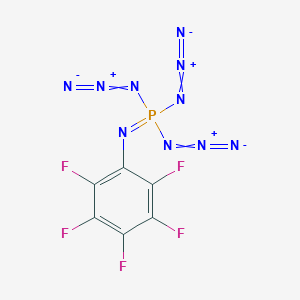
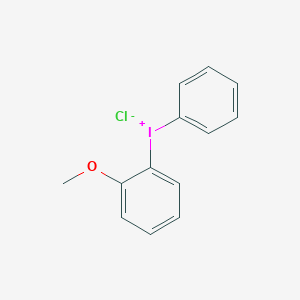
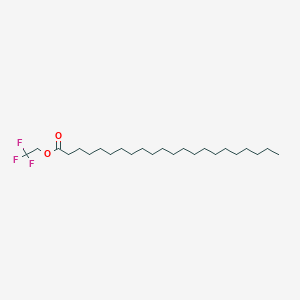
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
